molecular formula C18H11ClN2OS B2448027 3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide CAS No. 303794-05-0

3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide

Cat. No. B2448027
CAS RN: 303794-05-0
M. Wt: 338.81
InChI Key: WGROBLDOEHVBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key player in the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. GSK690693 has shown promise as a potential therapeutic agent for these diseases, and has been the subject of extensive scientific research.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are known for their effectiveness as anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in applications aimed at protecting metals from corrosion. This property is attributed to the high electron density associated with quinoline derivatives, particularly those containing polar substituents like hydroxyl, methoxy, amino, and nitro groups (Verma, Quraishi, & Ebenso, 2020).

Antitumorigenic and Antiangiogenic Actions

Tasquinimod, a quinoline-3-carboxamide derivative, demonstrates potent antiangiogenic and antitumorigenic actions, showing promise in the treatment of advanced prostate cancers. Its efficacy in vitro and in early phase clinical trials, along with good drug tolerance and prolonged progression-free survival, highlights the therapeutic potential of quinoline derivatives in oncology (Williamson, Hartley, & Heer, 2013).

Heterocyclic Compounds for CNS Drug Synthesis

Functional chemical groups within heterocycles like quinoline and benzothiophene are of significant interest for the synthesis of novel Central Nervous System (CNS) acting drugs. These compounds, due to their nitrogen, sulfur, and oxygen heteroatoms, form a large class of organic compounds that are being explored for their therapeutic potential in treating CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

3-chloro-N-quinolin-5-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-16-12-5-1-2-9-15(12)23-17(16)18(22)21-14-8-3-7-13-11(14)6-4-10-20-13/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGROBLDOEHVBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide

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